molecular formula C20H21N3O3 B11001390 N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B11001390
M. Wt: 351.4 g/mol
InChI Key: IFWKXXOTOYULTP-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical research

Preparation Methods

The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetic acid and indole-3-carboxylic acid.

    Acylation: The 2-methoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is then reacted with ethylenediamine to form the intermediate N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)amine.

    Coupling: Finally, the intermediate is coupled with indole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-14(18)12-19(24)21-10-11-22-20(25)16-13-23-17-8-4-3-7-15(16)17/h2-9,13,23H,10-12H2,1H3,(H,21,24)(H,22,25)

InChI Key

IFWKXXOTOYULTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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